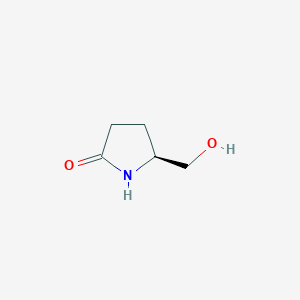

(S)-5-(Hydroxymethyl)-2-pyrrolidinone

Description

The exact mass of the compound (s)-(+)-5-Hydroxymethyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJEFOCIRXQKH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349207 | |

| Record name | L-Pyroglutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17342-08-4 | |

| Record name | (5S)-5-(Hydroxymethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17342-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Pyroglutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-5-(Hydroxymethyl)-2-pyrrolidinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-(hydroxymethyl)-2-pyrrolidinone, also known as L-Pyroglutaminol, is a chiral heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its rigid, five-membered lactam ring and the presence of a stereocenter and a primary alcohol functional group make it an attractive starting material for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the fundamental properties, synthesis, purification, and biological activities of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and ethanol.[1] Key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | (5S)-5-(hydroxymethyl)pyrrolidin-2-one | [2] |

| Common Synonyms | L-Pyroglutaminol, (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone | [3] |

| CAS Number | 17342-08-4 | |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| Appearance | White to off-white crystalline powder or crystals |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 79-80 °C | |

| Boiling Point | 185-187 °C at 4 Torr | |

| Optical Activity | [α]20/D +30° (c = 2 in ethanol) | |

| Solubility | Soluble in water and ethanol | [1] |

Spectral Data

While detailed spectral data with peak assignments can be found in various databases, a summary of expected spectral characteristics is provided below.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the methylene group adjacent to the hydroxyl, the methine proton at the stereocenter, and the methylene protons of the pyrrolidinone ring. The NH and OH protons will also be present, with their chemical shifts being solvent-dependent. |

| ¹³C NMR | Five distinct signals corresponding to the carbonyl carbon, the methine carbon of the stereocenter, the methylene carbon attached to the hydroxyl group, and the two methylene carbons of the pyrrolidinone ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), O-H stretch (broad, around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch of the lactam (around 1680 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 115, along with fragmentation patterns characteristic of the loss of the hydroxymethyl group and other fragments of the pyrrolidinone ring. |

Synthesis and Purification

Synthetic Route: Reduction of L-Pyroglutamic Acid Ester

A common and efficient method for the synthesis of this compound involves the reduction of an ester of L-pyroglutamic acid.

Materials:

-

Methyl L-pyroglutamate

-

Anhydrous Ethanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution: Dissolve Methyl L-pyroglutamate in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of hydrochloric acid until the effervescence ceases.

-

Workup: Filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in water and extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Column Chromatography

The crude this compound can be purified by silica gel column chromatography.

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a low polarity mixture of ethyl acetate/hexanes) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white solid.

Biological Activity and Signaling Pathway

This compound is an analog of Pramanicin, a natural product with known antifungal and anticancer properties. Like Pramanicin, its analogs have been shown to induce apoptosis in cancer cells. The primary mechanism of action involves the activation of the intrinsic apoptotic pathway through the modulation of mitogen-activated protein kinase (MAPK) signaling cascades.

Apoptosis Induction Signaling Pathway

The induction of apoptosis by Pramanicin analogs, such as this compound, is a complex process involving multiple signaling proteins. The diagram below illustrates the key events in this pathway.

Caption: Apoptosis signaling pathway induced by this compound.

Experimental Protocols for Biological Assays

To evaluate the pro-apoptotic activity of this compound, standard cell-based assays can be employed.

Annexin V/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/Propidium Iodide apoptosis assay.

-

Cell Culture and Treatment: Seed the cancer cell line of interest in appropriate culture plates. Once attached, treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Following treatment, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells and centrifuge to obtain a cell pellet.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual media and serum.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Flow Cytometry Analysis: Add additional 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, lyse the cells using a specific cell lysis buffer provided with a commercial caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to separate wells. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37 °C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation and respiratory tract irritation.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of novel therapeutics, particularly in the field of oncology. Its ability to induce apoptosis through the JNK and p38 MAPK signaling pathways makes it an interesting candidate for further investigation. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile compound.

References

An In-depth Technical Guide to the Synthesis of L-Pyroglutaminol from L-Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of L-Pyroglutaminol, a valuable chiral building block, from L-pyroglutamic acid. The document details various reduction methodologies, including catalytic hydrogenation and chemical reduction, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methods are provided, alongside mandatory visualizations of reaction pathways and experimental workflows to aid in comprehension and practical application.

Introduction

L-Pyroglutaminol, chemically known as (S)-5-(Hydroxymethyl)-2-pyrrolidinone, is a versatile chiral intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from the readily available and inexpensive L-pyroglutamic acid is a critical process for ensuring a stable supply for research and development. This guide focuses on the most common and effective methods for the reduction of the carboxylic acid functionality of L-pyroglutamic acid to the corresponding primary alcohol, L-Pyroglutaminol, while preserving the lactam ring.

Synthetic Pathways Overview

The conversion of L-pyroglutamic acid to L-Pyroglutaminol is primarily achieved through the reduction of the carboxylic acid group. This can be accomplished via two main strategies: catalytic hydrogenation and chemical reduction using hydride reagents. The choice of method depends on factors such as desired yield, selectivity, scalability, and available equipment.

Caption: Overview of the main synthetic routes to L-Pyroglutaminol.

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient method for the selective reduction of the carboxylic acid group of L-pyroglutamic acid. This process typically involves the use of a heterogeneous catalyst under a hydrogen atmosphere at elevated temperature and pressure.

Nickel-Based Catalysis

Nickel catalysts, particularly those supported on silica (Ni/SiO2), have demonstrated high activity and selectivity for the hydrogenation of L-pyroglutamic acid to L-Pyroglutaminol.

Table 1: Reaction Parameters for Ni/SiO2 Catalyzed Hydrogenation

| Parameter | Value/Range | Reference |

| Catalyst | 10 wt% Ni/SiO2 | [1] |

| Substrate Concentration | 17.6 µmol/cm³ in H2O | [1] |

| Catalyst Loading | 20 mg | [1] |

| Hydrogen Pressure | 3.1 MPa | [1] |

| Temperature | 453-503 K | [1] |

| Reaction Time | Varies (monitoring required) | [1] |

| Selectivity for L-Pyroglutaminol | up to 73% | [1] |

Ruthenium-Based Catalysis

Ruthenium supported on alumina (Ru/Al2O3) is another effective catalyst for this transformation. It is important to note that under certain conditions, this catalyst can also promote the subsequent conversion of L-Pyroglutaminol to 2-pyrrolidone.

Table 2: Reaction Parameters for Ru/Al2O3 Catalyzed Hydrogenation

| Parameter | Value/Range | Reference |

| Catalyst | 5 wt% Ru/Al2O3 | [2] |

| Substrate Concentration | 0.026 mol/L in H2O | [2] |

| Catalyst Loading | 0.2 g | [2] |

| Hydrogen Pressure | 2 MPa | [2] |

| Temperature | 448 K | [2] |

| Reaction Time | 4 h | [2] |

| Yield of L-Pyroglutaminol | Main product | [2] |

Experimental Protocol: Catalytic Hydrogenation with Ni/SiO2

This protocol is adapted from the procedure described by Suganuma et al.[1].

1. Catalyst Preparation (10 wt% Ni/SiO2): a. The solid support (SiO2) is stirred in an aqueous solution of Ni(NO3)2·6H2O for 4 hours. b. The water is evaporated, and the resulting solid is dried at 383 K overnight. c. The solid powder is calcined at 723 K for 4 hours in air. d. Finally, the catalyst is reduced under a hydrogen flow at 773 K for 4 hours.

2. Hydrogenation Reaction: a. An aqueous solution of L-pyroglutamic acid (17.6 µmol/cm³) is prepared. b. 2.0 cm³ of the L-pyroglutamic acid solution and 20 mg of the prepared Ni/SiO2 catalyst are charged into a batch autoclave reactor. c. The reactor is purged with hydrogen gas and then pressurized to 3.1 MPa. d. The reaction mixture is stirred (150 rpm) and heated to 503 K. e. The reaction progress is monitored by a suitable analytical technique (e.g., GC, HPLC). f. Upon completion, the autoclave is cooled to room temperature. g. The catalyst is separated from the solution by filtration.

3. Product Isolation and Purification: a. The solvent is removed from the filtrate under reduced pressure to yield the crude product. b. The crude L-Pyroglutaminol can be purified by recrystallization or column chromatography.

Caption: General workflow for catalytic hydrogenation of L-pyroglutamic acid.

Chemical Reduction

Chemical reduction using metal hydrides is a common laboratory-scale method for the synthesis of L-Pyroglutaminol. This approach often involves the initial esterification of L-pyroglutamic acid followed by reduction of the ester.

Reduction with Sodium Borohydride (NaBH4)

Sodium borohydride is a mild reducing agent that is effective for the reduction of esters to primary alcohols. To facilitate this, L-pyroglutamic acid is first converted to its methyl or ethyl ester.

Table 3: Reaction Parameters for NaBH4 Reduction of L-Pyroglutamic Acid Ester

| Parameter | Value/Range | Reference |

| Starting Material | L-Pyroglutamic acid methyl ester | [3] |

| Reducing Agent | Sodium Borohydride (NaBH4) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Molar Ratio (Ester:NaBH4) | 1 : 2-3 | [3] |

| Temperature | 0-5 °C | [3] |

| Reaction Time | Monitored by TLC | [3] |

| Quenching Agent | Acetic Acid | [3] |

| Purification Solvent | Acetone | [3] |

Reduction with Lithium Aluminum Hydride (LiAlH4)

Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols. However, its high reactivity necessitates careful control of reaction conditions to avoid the reduction of the lactam carbonyl group. An alternative strategy involves the N-protection of L-pyroglutamic acid prior to reduction. It has been noted that direct acylation of pyroglutamic acid can result in low yields, suggesting that N-protection followed by cyclization of the corresponding glutamic acid derivative might be a more efficient route to the N-protected starting material[4].

Table 4: General Reaction Parameters for LiAlH4 Reduction

| Parameter | Value/Range | Reference |

| Starting Material | L-Pyroglutamic acid or N-protected derivative | [5] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | [5][6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5][6] |

| Temperature | 0 °C to reflux | [5][6] |

| Work-up | Fieser work-up (sequential addition of H2O, NaOH(aq), and H2O) | [2] |

Experimental Protocol: Two-Step Synthesis via Esterification and NaBH4 Reduction

This protocol is based on the method described in patent CN101407488B[3].

Step 1: Esterification of L-Pyroglutamic Acid a. L-Pyroglutamic acid (1 equivalent) is dissolved in absolute ethanol. b. Thionyl chloride (1.2 equivalents) is added dropwise at a controlled temperature. c. The reaction is stirred overnight and monitored by TLC. d. Upon completion, the reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with chloroform. e. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude L-pyroglutamic acid ethyl ester.

Step 2: Reduction with Sodium Borohydride a. The crude L-pyroglutamic acid ethyl ester (1 equivalent) is dissolved in anhydrous tetrahydrofuran. b. The solution is cooled to 0-5 °C in an ice-salt bath. c. Sodium borohydride (2-3 equivalents) is added portion-wise while maintaining the temperature. d. The reaction is stirred at this temperature and monitored by TLC. e. Upon completion, the reaction is quenched by the slow addition of acetic acid. f. The solvent is removed under reduced pressure.

Step 3: Product Isolation and Purification a. The residue is dissolved in acetone for purification. b. The resulting solution is filtered to remove inorganic salts. c. The filtrate is concentrated under reduced pressure to yield crude L-Pyroglutaminol. d. Further purification can be achieved by recrystallization from a suitable solvent or by silica gel column chromatography.

Caption: Workflow for the two-step chemical reduction of L-pyroglutamic acid.

Purification of L-Pyroglutaminol

The final purity of L-Pyroglutaminol is crucial for its application in pharmaceutical synthesis. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude L-Pyroglutaminol is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor[7]. The choice of solvent is critical and should be determined experimentally; common solvents for polar molecules like L-Pyroglutaminol include ethanol, isopropanol, ethyl acetate, or mixtures thereof with non-polar solvents like hexanes.

Silica Gel Column Chromatography

For high purity requirements, silica gel column chromatography is a preferred method. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The polarity of the eluent is gradually increased to separate the desired product from less polar and more polar impurities. A typical eluent system for a polar compound like L-Pyroglutaminol would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., dichloromethane or hexanes). The fractions are collected and analyzed by TLC to identify those containing the pure product.

Conclusion

The synthesis of L-Pyroglutaminol from L-pyroglutamic acid can be effectively achieved through both catalytic hydrogenation and chemical reduction methodologies. Catalytic hydrogenation, particularly with a Ni/SiO2 catalyst, offers a scalable and environmentally friendly approach with good selectivity. Chemical reduction, typically involving the esterification of L-pyroglutamic acid followed by reduction with sodium borohydride, is a versatile and reliable laboratory-scale method. The use of lithium aluminum hydride for direct reduction of the carboxylic acid is also feasible but requires careful control to maintain the integrity of the lactam ring. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, purity, cost, and available resources. Subsequent purification by recrystallization or column chromatography is essential to obtain high-purity L-Pyroglutaminol suitable for its intended applications in drug development and scientific research.

References

(S)-5-(Hydroxymethyl)-2-pyrrolidinone: A Comprehensive Technical Guide

CAS Number: 17342-08-4

Synonyms: L-Pyroglutaminol, (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, (5S)-5-(hydroxymethyl)pyrrolidin-2-one, (5S)-5-methylol-2-pyrrolidone.[1][2][3]

This technical guide provides an in-depth overview of (S)-5-(hydroxymethyl)-2-pyrrolidinone, a versatile chiral building block crucial in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] Its chirality and functional groups make it a valuable starting material for the enantioselective synthesis of complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [1][5] |

| Molecular Weight | 115.13 g/mol | [1][5] |

| Melting Point | 79-80 °C | [5] |

| Optical Activity | [α]20/D +30° (c=2 in ethanol) | [5] |

| Appearance | White to light yellow powder/crystal | [4] |

| Solubility | Soluble in water. | [6] |

| InChI Key | HOBJEFOCIRXQKH-BYPYZUCNSA-N | [1][5] |

| SMILES | OC[C@@H]1CCC(=O)N1 | [5] |

Applications in Research and Development

The primary application of this compound lies in its use as a chiral intermediate for the synthesis of a wide range of biologically active molecules.[4] Its rigid, cyclic structure and stereogenic center are pivotal in designing new therapeutic agents.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the creation of Active Pharmaceutical Ingredients (APIs).[4] Notably, it is used in the synthesis of (R)- and (S)-diaminovaleric acids and 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis. Derivatives of the pyrrolidinone core have shown potential in treating neurological conditions.[4]

-

Biochemical Research: This compound is a valuable tool for studying protein post-translational modifications and enzymatic pathways.[4]

-

Cosmetic Formulations: Due to its moisturizing properties, it is incorporated into various skincare products.[4]

Experimental Protocols

Detailed experimental procedures are critical for the effective use of this compound. Below are representative protocols for its synthesis and derivatization.

Synthesis of Chiral Pyrrolidinones from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one

This protocol outlines a general method for synthesizing substituted chiral pyrrolidinones.

Materials:

-

(5S)-5-[(trityloxy)methyl]pyrrolidin-2-one

-

Appropriate electrophiles for substitution at the 1 and 5 positions

-

Solvents (e.g., DMSO)

-

Reagents for specific reactions (e.g., bases, catalysts)

Procedure:

-

The synthesis starts with the protection of the hydroxyl group of this compound, for example, with a trityl group to yield (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one.

-

Substituents are then introduced at the 1 and 5 positions of the pyrrolidinone ring through various organic reactions.

-

The reactions are carried out under mild conditions to retain the stereochemical integrity of the chiral center.

-

The final products are purified using standard techniques such as column chromatography.

-

Characterization is performed using NMR (¹H and ¹³C) and mass spectrometry to confirm the structure and purity.

Synthesis of (S)-5-(Tosylmethyl)-2-pyrrolidinone

This protocol describes the conversion of the hydroxyl group to a tosylmethyl group, creating a new chiral β-amidosulfone.

Materials:

-

This compound (L-Pyroglutaminol)

-

p-Toluenesulfonyl chloride

-

Pyridine

-

p-Methylthiophenol sodium salt

-

Acetonitrile

-

Oxone®

-

Methanol

Procedure:

-

Tosylation: this compound is reacted with p-toluenesulfonyl chloride in the presence of pyridine to form the corresponding tosylate.

-

Nucleophilic Substitution: The tosylate undergoes nucleophilic substitution with p-methylthiophenol sodium salt in refluxing acetonitrile to yield the thioether.

-

Oxidation: The resulting thioether is oxidized using Oxone® in methanol to generate the final product, (S)-5-(tosylmethyl)-2-pyrrolidinone.

-

The overall yield for this three-step sequence is approximately 56%.

Visualization of Synthetic Pathways and Applications

The following diagrams, generated using Graphviz, illustrate key workflows and relationships involving this compound.

Caption: General synthesis of this compound from L-Pyroglutamic Acid.

Caption: Role of this compound in the drug development pipeline.

Safety and Handling

This compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.

References

- 1. This compound | C5H9NO2 | CID 643511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.org [mdpi.org]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound 97 17342-08-4 [sigmaaldrich.com]

- 6. (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98% | Fisher Scientific [fishersci.ca]

The Versatile Chiral Building Block: A Technical Guide to Chiral Pool Synthesis Starting with (S)-5-(Hydroxymethyl)-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

(S)-5-(hydroxymethyl)-2-pyrrolidinone, also known as L-pyroglutaminol, is a readily available and versatile chiral building block derived from the naturally occurring amino acid, L-glutamic acid. Its rigid pyrrolidinone core and stereochemically defined hydroxymethyl group make it an invaluable starting material in the synthesis of a wide array of complex, high-value molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of key synthetic transformations starting from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Core Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its hydroxyl and lactam functionalities. These sites allow for a variety of modifications, including activation of the hydroxyl group for nucleophilic substitution, oxidation to an aldehyde, and N-alkylation or N-acylation of the lactam nitrogen. These transformations open the door to a diverse range of chiral intermediates for drug discovery and development.

Activation of the Hydroxyl Group and Subsequent Nucleophilic Substitution

A common and critical first step in elaborating the this compound scaffold is the activation of the primary hydroxyl group to facilitate nucleophilic attack. This is typically achieved by converting the alcohol into a good leaving group, such as a tosylate or mesylate.

A key intermediate, (S)-5-(tosyloxymethyl)-2-pyrrolidinone, can be synthesized in high yield. This tosylate is a versatile precursor for introducing a variety of nucleophiles at the C5 position. For instance, displacement of the tosyl group with sodium azide provides a straightforward route to (S)-5-(azidomethyl)-2-pyrrolidinone, a precursor for amines and other nitrogen-containing heterocycles.

Table 1: Synthesis of (S)-5-(Tosyloxymethyl)-2-pyrrolidinone

| Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| This compound | TsCl, Pyridine | Dichloromethane | 0 °C to rt | 12 h | 80 |

Experimental Protocol: Synthesis of (S)-5-(Tosyloxymethyl)-2-pyrrolidinone

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under a nitrogen atmosphere, is added pyridine (1.5 eq). Toluenesulfonyl chloride (1.2 eq) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (S)-5-(tosyloxymethyl)-2-pyrrolidinone as a white solid.

Protection of the Hydroxyl Group

Protection of the hydroxyl group is often necessary to perform selective reactions on the lactam nitrogen. The tert-butyldimethylsilyl (TBDMS) group is a common choice for this purpose due to its stability and ease of removal under mild conditions.

Table 2: Protection of this compound

| Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| This compound | TBDMSCl, Imidazole | DMF | Room Temperature | 16 h | ~95 (Typical) |

Experimental Protocol: Synthesis of (S)-5-((tert-butyldimethylsilyloxy)methyl)-2-pyrrolidinone

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M) is added imidazole (2.5 eq). tert-Butyldimethylsilyl chloride (1.2 eq) is then added portion-wise at room temperature. The reaction mixture is stirred for 16 hours and monitored by TLC. Upon completion, the reaction is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield (S)-5-((tert-butyldimethylsilyloxy)methyl)-2-pyrrolidinone.

Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde, (S)-5-formyl-2-pyrrolidinone, provides a key intermediate for chain extension and the introduction of various functional groups via reactions such as Wittig olefination, aldol condensation, and reductive amination. The Swern oxidation is a mild and efficient method for this transformation, avoiding over-oxidation to the carboxylic acid.[1][2][3][4][5]

Table 3: Swern Oxidation of this compound

| Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| This compound | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 °C to rt | 2 h | High (Typical) |

Experimental Protocol: Synthesis of (S)-5-Formyl-2-pyrrolidinone

A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2 M) is cooled to -78 °C under a nitrogen atmosphere. A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane is added dropwise, and the mixture is stirred for 30 minutes. A solution of this compound (1.0 eq) in dichloromethane is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour. The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude aldehyde is typically used in the next step without further purification.

N-Alkylation of the Lactam

The lactam nitrogen of this compound can be alkylated to introduce a variety of substituents. This is often performed after protecting the hydroxyl group to ensure selectivity. The use of a strong base like sodium hydride followed by treatment with an alkyl halide is a common method.

Table 4: N-Benzylation of (S)-5-((tert-butyldimethylsilyloxy)methyl)-2-pyrrolidinone

| Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| (S)-5-((tert-butyldimethylsilyloxy)methyl)-2-pyrrolidinone | NaH, Benzyl bromide | THF | 0 °C to rt | 12 h | High (Typical) |

Experimental Protocol: Synthesis of (S)-1-Benzyl-5-((tert-butyldimethylsilyloxy)methyl)-2-pyrrolidinone

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) at 0 °C under a nitrogen atmosphere is added a solution of (S)-5-((tert-butyldimethylsilyloxy)methyl)-2-pyrrolidinone (1.0 eq) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then benzyl bromide (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Application in the Synthesis of Antiviral Agents

The chiral pyrrolidine scaffold is a key structural motif in a number of potent antiviral agents, particularly neuraminidase inhibitors used to treat influenza. The stereochemical information embedded in this compound makes it an attractive starting material for the asymmetric synthesis of these complex molecules.

The synthesis of pyrrolidine-based neuraminidase inhibitors often involves the strategic introduction of amino and carboxylate functionalities onto the pyrrolidine ring, with precise stereochemical control.[6][7][8][9] Starting from this compound, a series of transformations including activation of the hydroxyl group, nucleophilic substitution to introduce a nitrogen-containing group, and subsequent functional group manipulations can lead to key intermediates for these antiviral drugs.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and logical relationships in the chiral pool synthesis starting from this compound.

Caption: Key synthetic transformations of this compound.

Caption: Experimental workflow for the tosylation of this compound.

Conclusion

This compound stands out as a powerful and economically viable chiral synthon for the development of complex molecules, especially in the realm of antiviral drug discovery. The straightforward and high-yielding transformations of its hydroxyl and lactam functionalities provide access to a rich variety of chiral intermediates. The detailed protocols and synthetic pathways outlined in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the efficient and stereocontrolled synthesis of novel therapeutic agents.

References

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98% | Fisher Scientific [fishersci.ca]

- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 9. Mitsunobu Reaction [organic-chemistry.org]

A Technical Guide to the Spectroscopic Analysis of (S)-5-(hydroxymethyl)-2-pyrrolidinone

This document provides a comprehensive overview of the spectroscopic data for (S)-5-(hydroxymethyl)-2-pyrrolidinone (CAS: 17342-08-4), a key chiral building block in organic synthesis. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: (5S)-5-(hydroxymethyl)pyrrolidin-2-one[1]

-

Appearance: White to yellow solid[4]

-

Melting Point: 79-80 °C[3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data Note: Specific peak assignments and coupling constants for ¹H NMR are not readily available in the aggregated search results. The data below represents expected regions based on the chemical structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~ 7.0 - 8.0 | Broad Singlet | 1H | N-H |

| ~ 3.8 - 4.0 | Multiplet | 1H | CH -CH₂OH |

| ~ 3.4 - 3.6 | Multiplet | 2H | CH₂ -OH |

| ~ 2.5 - 2.8 | Broad Singlet | 1H | OH |

| ~ 2.2 - 2.4 | Multiplet | 2H | CH₂ -C=O |

| ~ 1.8 - 2.1 | Multiplet | 2H | CH₂ -CH₂-C=O |

Table 2: ¹³C NMR Spectroscopic Data Note: While ¹³C NMR spectra are mentioned to exist[5], specific chemical shift values are not available in the provided search results. Typical chemical shift ranges for similar structures are provided for reference.

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~ 175 - 180 | C =O (Amide Carbonyl) |

| ~ 60 - 65 | C H₂-OH (Hydroxymethyl Carbon) |

| ~ 55 - 60 | C H-NH (Chiral Center Carbon) |

| ~ 25 - 35 | C H₂-C=O (Methylene adjacent to carbonyl) |

| ~ 20 - 30 | C H₂-CH (Other Methylene) |

Table 3: Infrared (IR) Spectroscopy Data Data is compiled from typical values for the functional groups present. Spectra for this compound are available on databases like SpectraBase[1][2].

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) & N-H Stretch (Amide) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide I band) |

| ~1550 | Medium | N-H Bend (Amide II band) |

| ~1050 | Medium | C-O Stretch (Primary Alcohol) |

Table 4: Mass Spectrometry (MS) Data Note: Detailed fragmentation data is not available in the search results. The information below is based on the compound's molecular weight[1].

| m/z | Proposed Ion | Notes |

| 115 | [M]⁺ | Molecular Ion |

| 116 | [M+H]⁺ | Protonated molecule, common in ESI |

| 84 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for obtaining ¹H and ¹³C NMR spectra of the compound.[6][7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

-

An internal standard, such as tetramethylsilane (TMS), is typically used for referencing the chemical shifts to 0 ppm.[7] In modern spectrometers, the solvent signal can also be used as a reference.[8]

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Further experiments like DEPT can be run to aid in assigning carbon types (CH, CH₂, CH₃).[9]

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

As the compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.[10][11]

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for polar, non-volatile molecules like this one.[12][13]

-

Sample Preparation:

-

Prepare a stock solution by dissolving the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[13]

-

Perform a serial dilution of the stock solution with the same solvent or a mixture (e.g., 50:50 acetonitrile:water) to a final concentration in the low µg/mL to ng/mL range.[13]

-

If any precipitate is observed, the solution must be filtered to prevent clogging the instrument.[13]

-

-

Data Acquisition:

-

The prepared solution is introduced into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

The ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.[14]

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.

Caption: Workflow for structural elucidation using spectroscopic methods.

References

- 1. This compound | C5H9NO2 | CID 643511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound 97 17342-08-4 [sigmaaldrich.com]

- 4. (R)-(-)-5-Hydroxymethyl-2-pyrrolidinone, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. amherst.edu [amherst.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Physical and chemical properties of L-Pyroglutaminol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyroglutaminol, with the CAS Number 17342-08-4, is a chiral molecule that serves as a versatile building block in organic synthesis.[1] Chemically known as (S)-5-(Hydroxymethyl)-2-pyrrolidinone, its unique structure, featuring a lactam ring and a primary alcohol, makes it a valuable intermediate in the synthesis of a wide array of complex pharmaceutical compounds and active pharmaceutical ingredients (APIs).[2] The stereochemical control offered by L-Pyroglutaminol is often critical for the biological activity and safety profile of a drug.[1] This guide provides an in-depth overview of the physical and chemical properties, synthesis, and analysis of L-Pyroglutaminol.

Physical and Chemical Properties

L-Pyroglutaminol is typically a white to light yellow crystalline powder.[3] It is soluble in water.[3][4] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of L-Pyroglutaminol

| Property | Value | Reference |

| CAS Number | 17342-08-4 | [3] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 79-80 °C | [1][3] |

| Boiling Point | 147-149 °C at 0.06 mmHg | [3] |

| Density | 1.153 g/cm³ | [3] |

| Optical Rotation | [α]20/D +30° (c=2 in ethanol) | [1][3] |

Table 2: Spectral Data of L-Pyroglutaminol

| Spectrum Type | Key Data | Reference |

| ¹H-NMR (250 MHz, DMSO-d6) | δ (ppm)=7.66 (br, 1H, NH), 5.00 (t, 1H, J=5.4 Hz, OH), 3.50 (m, 1H, H-5), 3.28 (t, 2H, J=5.1 Hz, H-1), 1.90-2.18 (m, 3H, CH₂), 1.69 (m, 1H, CH₂) | [3] |

| Infrared (IR) | Characteristic peaks for O-H, N-H, and C=O stretching. | [3] |

| Mass Spectrometry (MS) | Data available through spectral databases. | [3] |

Experimental Protocols

Synthesis of L-Pyroglutaminol from Ethyl L-pyroglutamate

A common method for the synthesis of L-Pyroglutaminol involves the reduction of the ester group of ethyl L-pyroglutamate.[4]

Materials:

-

Ethyl L-pyroglutamate

-

Lithium chloride (LiCl)

-

Potassium borohydride (KBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Add LiCl (18 mmol) to a reaction flask and dissolve it in anhydrous tetrahydrofuran (15 ml).

-

Control the temperature of the reaction system at -15 to -10°C.

-

Add potassium borohydride (18 mmol) to the system and stir the reaction for 30 minutes.

-

In a separate reaction flask, dissolve ethyl L-pyroglutamate (9 mmol) in anhydrous tetrahydrofuran (20 ml) and cool to -15 to -10 °C.

-

Slowly add the previously prepared reducing agent solution dropwise to the ethyl L-pyroglutamate solution.

-

After the dropwise addition, slowly warm the reaction mixture to room temperature over 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Slowly add saturated ammonium chloride solution (5 ml) dropwise to the reaction system and stir for 30 minutes.

-

Extract the reaction mixture with ethyl acetate.

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Filter the dried organic phase, and concentrate the filtrate under reduced pressure to yield L-Pyroglutaminol.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of L-Pyroglutaminol and related compounds. While a specific method for L-Pyroglutaminol is not detailed in the provided results, a method for the enantiomeric separation of pyroglutamic acid can be adapted.

Example HPLC Conditions for Chiral Separation of a Related Compound:

-

Column: Chiral stationary phase, such as Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[4]

-

Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 54.5:45:0.3:0.2).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 23 °C.[4]

-

Detection: UV at 220 nm.[4]

-

Injection Volume: 5 µL.[4]

-

Sample Preparation: 1 mg/mL in methanol.[4]

Visualizations

Synthesis Workflow of L-Pyroglutaminol

The following diagram illustrates the key steps in the synthesis of L-Pyroglutaminol from Ethyl L-pyroglutamate.

Caption: Synthesis of L-Pyroglutaminol from Ethyl L-pyroglutamate.

Biological Relevance and Applications

L-Pyroglutaminol is a key chiral building block in the synthesis of various pharmaceutical compounds.[2] Its applications are particularly notable in the development of therapeutics for neurological conditions.[1] The pyrrolidine scaffold is a versatile feature in drug discovery, and the specific stereochemistry of L-Pyroglutaminol can significantly influence the biological activity of the final drug product.[5] While direct involvement in specific signaling pathways is not extensively documented, its derivatives and related compounds, such as L-pyroglutamic acid analogues, have shown a range of biological activities, including antifungal, anti-inflammatory, and neuritogenic effects.[6]

Safety Information

L-Pyroglutaminol is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. L-Pyroglutaminol(17342-08-4)IR [chemicalbook.com]

- 4. Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrrolidinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its unique structural and physicochemical properties make it a versatile building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of pyrrolidinone derivatives, with a focus on their anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Anticancer Activity

Pyrrolidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrrolidinone derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/EC50, µM) | Reference |

| Pyrrolidinedione-Thiazolidinones | 2a | Jurkat (T-leukemia) | - | [1] |

| 2b | Jurkat (T-leukemia) | - | [1] | |

| 6-Pyrrolidinyl-4-quinazolinones | MJ-29 | Leukemia | Potent | [2] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | [3] |

| 13 | PPC-1 (Prostate) | 3.63 ± 0.45 | [3] | |

| 13 | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [3] | |

| 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [3] | |

| 14 | IGR39 (Melanoma) | 10.40 ± 1.35 | [3] | |

| 14 | MDA-MB-231 (Breast) | 19.77 ± 1.86 | [3] | |

| Spiropyrrolidine-thiazolo-oxindoles | 43a | HepG2 (Liver) | 0.85 ± 0.20 | [4] |

| 43b | HepG2 (Liver) | 0.80 ± 0.10 | [4] | |

| 43a | HCT-116 (Colon) | 2.00 ± 0.60 | [4] | |

| 43b | HCT-116 (Colon) | 3.00 ± 0.50 | [4] | |

| 43c | HepG2 (Liver) | 5.00 ± 0.66 | [4] | |

| 43c | MCF-7 (Breast) | 4.00 ± 0.29 | [4] | |

| 43c | HCT-116 (Colon) | 2.80 ± 0.20 | [4] | |

| Copper(II) complexes of thiosemicarbazone pyrrolidine | 37a | SW480 (Colon) | 0.99 ± 0.09 | [4] |

| 37b | SW480 (Colon) | 3.7 ± 0.1 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidinone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathways in Anticancer Activity

The anticancer effects of pyrrolidinone derivatives are often mediated through the modulation of critical signaling pathways. One such pathway is the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.

Caption: Mitochondria-dependent apoptosis pathway.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrrolidinone derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected pyrrolidinone derivatives.

| Compound Class | Derivative | Target | Activity (IC50, µg/mL) | Reference |

| Pivalate-based Michael product | MAK01 | COX-1 | 314 | [5] |

| MAK01 | COX-2 | 130 | [5] | |

| MAK01 | 5-LOX | 105 | [5] | |

| Pyrrolidine Sulfonamides | 23d | DPP-IV | 11.32 ± 1.59 (µM) | [4] |

| Benzofuroxane Pyrrolidine Hydroxamates | 32a | MMP-2 | 102 ± 31.4 (nM) | [6] |

| 32a | MMP-9 | 162 ± 10.5 (nM) | [6] | |

| 32b | MMP-2 | 182 ± 25.2 (nM) | [6] | |

| 32b | MMP-9 | 242 ± 29.2 (nM) | [6] |

Experimental Protocol: COX/LOX Inhibition Assays

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Materials:

-

COX-1 and COX-2 enzymes

-

5-LOX enzyme

-

Arachidonic acid (substrate)

-

Test pyrrolidinone derivatives

-

Reference inhibitors (e.g., indomethacin for COX, zileuton for 5-LOX)

-

Assay buffer (e.g., Tris-HCl)

-

Spectrophotometer or fluorometer

-

96-well plates

Procedure (General):

-

Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test pyrrolidinone derivative at various concentrations. Incubate for a specified time at a controlled temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: Monitor the formation of the product over time. For COX assays, this can be done by measuring the oxidation of a chromogenic substrate. For LOX assays, the formation of a conjugated diene product can be monitored by the increase in absorbance at 234 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of certain pyrrolidinone derivatives are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway.

Anticonvulsant Activity

Several pyrrolidinone derivatives have shown significant anticonvulsant activity in preclinical models of epilepsy, suggesting their potential as novel antiepileptic drugs.

Quantitative Anticonvulsant Activity Data

The following table summarizes the in vivo anticonvulsant activity of selected pyrrolidinone derivatives in rodent models.

| Compound Class | Derivative | Test Model | Activity (ED50, mg/kg) | Reference |

| N-Phenylamino-pyrrolidine-2,5-diones | 15 | MES (rat) | 69.89 | [7] |

| Pyrrolidine-2,5-dione Derivatives | 12 | MES (mouse) | 16.13 - 46.07 | [8] |

| 13 | MES (mouse) | 16.13 - 46.07 | [8] | |

| 15 | MES (mouse) | 16.13 - 46.07 | [8] | |

| 23 | MES (mouse) | 16.13 - 46.07 | [8] | |

| 24 | MES (mouse) | 16.13 - 46.07 | [8] | |

| 12 | scPTZ (mouse) | 134.0 | [8] | |

| 23 | scPTZ (mouse) | 128.8 | [8] | |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | 14 | MES (mouse) | 49.6 | [9] |

| 14 | 6 Hz (32 mA) (mouse) | 31.3 | [9] | |

| 14 | scPTZ (mouse) | 67.4 | [9] | |

| 14 | 6 Hz (44 mA) (mouse) | 63.2 | [9] |

Experimental Protocols: In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.[10]

This test is a model for generalized tonic-clonic seizures.[11]

Materials:

-

Electroconvulsive shock generator

-

Corneal electrodes

-

Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

-

Test pyrrolidinone derivatives

-

Vehicle control

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment for at least 3-4 days. On the day of the experiment, administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Electrode Application: At the time of peak effect of the drug, apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.

-

Electroshock Application: Deliver a 60 Hz alternating current (e.g., 50 mA for mice, 150 mA for rats) for 0.2 seconds through the corneal electrodes.[11]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[12]

Materials:

-

Male mice (e.g., CF-1)

-

Test pyrrolidinone derivatives

-

Vehicle control

-

Pentylenetetrazol (PTZ) solution

Procedure:

-

Drug Administration: Administer the test compound or vehicle to the animals.

-

PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[12]

-

Observation: Place the animals in individual observation cages and observe for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds).

-

Data Analysis: An animal is considered protected if no clonic seizure is observed within the 30-minute observation period. The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Caption: Workflow for in vivo anticonvulsant screening.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrrolidinone derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected pyrrolidinone derivatives.

| Compound Class | Derivative | Microorganism | Activity (MIC, µg/mL) | Reference |

| Pyrrolidine-2,5-dione Derivatives | 3 | Bacteria | 64-128 | [13] |

| 5 | Bacteria | 32-128 | [13] | |

| 8 | Bacteria | 16-64 | [13] | |

| 3 | Yeasts | 128 | [13] | |

| 5 | Yeasts | 64-128 | [13] | |

| 8 | Yeasts | 64-256 | [13] | |

| 2,5-Pyrrolidinedione Derivatives | 5a | Enterococcus faecalis | 0.25 (µM) | [2] |

| 5g | Enterococcus faecalis | 0.25 (µM) | [2] | |

| 5a | Candida albicans | 0.125 (µM) | [2] | |

| N-Methyl-2-pyrrolidone Gel | 20-40% w/w | S. aureus, E. coli | - | [14] |

| Pyrrolidine-2,3-diones | - | S. aureus (planktonic) | 8-16 | [15] |

| - | S. aureus (biofilm) | MBEC = 32 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pyrrolidinone derivatives

-

Reference antibiotics (e.g., ciprofloxacin, ampicillin)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference antibiotics in the appropriate culture medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

Pyrrolidinone derivatives represent a rich and diverse class of heterocyclic compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, epilepsy, and microbial infections underscores their significant potential as a source of new therapeutic agents. The versatility of the pyrrolidinone scaffold allows for extensive chemical modification, providing ample opportunities for the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this technical guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies should continue to explore the structure-activity relationships of novel pyrrolidinone derivatives and further elucidate their mechanisms of action to unlock their full therapeutic potential.

References

- 1. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Catalytic Core: A Technical Guide to the Mechanism of Action of (S)-5-(hydroxymethyl)-2-pyrrolidinone Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-(hydroxymethyl)-2-pyrrolidinone, also known as L-Pyroglutaminol, is a versatile chiral building block derived from L-glutamic acid. While not catalytically active in its native form, it serves as a crucial precursor for a class of highly effective organocatalysts based on the (S)-pyrrolidin-2-ylmethanol (L-prolinol) scaffold. These catalysts are particularly renowned for their ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the synthesis of these catalysts from this compound, their core mechanism of action in asymmetric catalysis, and their application in key organic transformations such as the Aldol and Michael reactions.

From Precursor to Catalyst: The Genesis of Prolinol-Derived Organocatalysts

The catalytic prowess of organocatalysts derived from this compound lies in the (S)-pyrrolidin-2-ylmethanol framework. The journey from the commercially available lactam to the catalytically active amine involves a critical reduction step. This transformation is typically achieved using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to open the lactam ring and reduce the amide functionality to the corresponding amine.

The resulting (S)-pyrrolidin-2-ylmethanol, often referred to as L-prolinol, is the foundational structure for a wide array of more sophisticated organocatalysts. The hydroxyl group of L-prolinol can be readily modified to introduce bulky substituents, such as silyl ethers (e.g., trimethylsilyl or triisopropylsilyl ethers), which play a crucial role in enhancing the stereoselectivity of the catalyzed reactions by creating a well-defined chiral pocket around the active site.

The Core Mechanism: Enamine and Iminium Ion Catalysis

Organocatalysts derived from this compound operate primarily through two key catalytic cycles: enamine catalysis and iminium ion catalysis . Both pathways rely on the nucleophilic secondary amine of the pyrrolidine ring to transiently activate the substrates.

Enamine Catalysis

In enamine catalysis, the chiral pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or an aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an Aldol reaction or a nitroalkene in a Michael addition. The stereochemistry of the newly formed bond is dictated by the chiral environment created by the catalyst, particularly the bulky substituent on the prolinol-derived framework, which blocks one face of the enamine, forcing the electrophile to approach from the less hindered side. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

L-Pyroglutaminol: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutaminol, chemically known as (S)-5-(Hydroxymethyl)-2-pyrrolidinone, is a pivotal chiral building block in modern organic and medicinal chemistry. Derived from L-glutamic acid, this versatile intermediate offers a rigid, stereochemically defined scaffold that is instrumental in the asymmetric synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the discovery and history of L-Pyroglutaminol, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery and development.

Introduction and Historical Context

The development and utilization of L-Pyroglutaminol are intrinsically linked to the broader field of asymmetric synthesis and the employment of the "chiral pool," which leverages readily available, enantiomerically pure natural products as starting materials. While a singular "discovery" of L-Pyroglutaminol is not prominently documented, its emergence as a key synthetic intermediate is a logical progression from the extensive research into its precursor, L-pyroglutamic acid.

L-pyroglutamic acid, a cyclized derivative of L-glutamic acid, has long been recognized as a valuable and inexpensive chiral synthon.[1] Its unique structural features, including a lactam ring and a carboxylic acid functional group, provide a versatile platform for a variety of chemical transformations. The reduction of the carboxylic acid or its ester derivative to the corresponding primary alcohol yields L-Pyroglutaminol, a transformation that unlocks new synthetic possibilities by introducing a reactive hydroxymethyl group while preserving the stereocenter at C5. The strategic importance of such chiral pyrrolidine-based scaffolds has grown in tandem with the increasing demand for enantiomerically pure pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effects.[2][3]

Physicochemical and Spectroscopic Properties

L-Pyroglutaminol is a white to light yellow crystalline powder. Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| IUPAC Name | (5S)-5-(hydroxymethyl)pyrrolidin-2-one | |

| Synonyms | L-Pyroglutaminol, (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, PGLU-OL | [4] |

| CAS Number | 17342-08-4 | [4] |

| Molecular Formula | C₅H₉NO₂ | [4] |

| Molecular Weight | 115.13 g/mol | [4] |

| Melting Point | 79-80 °C | [4] |

| Boiling Point | 147-149 °C at 0.06 mmHg | |

| Optical Activity | [α]²⁰/D +30° (c = 2 in ethanol) | [4] |

| Solubility | Soluble in water, DMSO, ethanol, methanol | |

| Appearance | White to light yellow crystals or crystalline powder |

Spectroscopic Data

The structural elucidation of L-Pyroglutaminol is confirmed through various spectroscopic techniques.

| Spectrum Type | Data | Reference(s) |